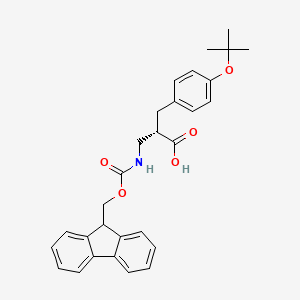
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly interesting due to its unique structure, which includes a tert-butoxybenzyl group, making it useful in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is used in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, making it ideal for use in peptide synthesis and modification .
Medicine
In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications. The compound’s ability to introduce specific functional groups into peptides can enhance their stability, bioavailability, and efficacy .
Industry
In industrial applications, this compound is used in the large-scale synthesis of peptides and other complex molecules. Its use in automated peptide synthesizers and SPPS techniques makes it an essential component in the production of various pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(s)-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but with a different side chain.
Fmoc-(s)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Fmoc-protected amino acid with a tert-butoxy group.
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is unique due to its specific tert-butoxybenzyl group, which provides additional stability and functionality compared to other similar compounds.
Properties
Molecular Formula |
C29H31NO5 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
InChI Key |
UAMCAYWPMQSLKY-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















